

# An In-depth Technical Guide to N- $\alpha$ -Boc-L-threonine (Boc-Thr-OH)

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## Compound of Interest

Compound Name: *Boc-Thr-OH*

Cat. No.: *B558205*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to N- $\alpha$ -tert-butoxycarbonyl-L-threonine (**Boc-Thr-OH**), a crucial building block in peptide synthesis and drug discovery.

## Core Chemical Properties and Structure

N- $\alpha$ -Boc-L-threonine is an N-terminally protected form of the essential amino acid L-threonine. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it highly suitable for solid-phase peptide synthesis (SPPS).[1]

Structure:

The IUPAC name for **Boc-Thr-OH** is (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid. The molecule possesses two chiral centers, leading to its specific stereochemistry.

SMILES String: C-C(=O)O[C@H](C(=O)N(C(=O)OC(C)(C)C)[C@H](O)C)C

## Quantitative Physicochemical Data

A summary of the key quantitative properties of **Boc-Thr-OH** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	2592-18-9	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>5</sub>	<a href="#">[5]</a>
Molecular Weight	219.24 g/mol	<a href="#">[6]</a>
Melting Point	80-82 °C (lit.)	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Boiling Point	360.05°C (rough estimate)	<a href="#">[6]</a>
Optical Rotation [ $\alpha$ ] <sub>20/D</sub>	-8.5 ± 1°, c = 1% in acetic acid	<a href="#">[6]</a>
pKa (Predicted)	3.60 ± 0.10	<a href="#">[6]</a>
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	<a href="#">[2]</a> <a href="#">[7]</a>

## Experimental Protocols

### Synthesis of Boc-Thr-OH

A common and efficient method for the synthesis of **Boc-Thr-OH** involves the reaction of L-threonine with di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) under basic conditions. The following is a representative protocol adapted from literature procedures.[\[7\]](#)[\[8\]](#)

Materials:

- L-Threonine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Potassium bicarbonate (KHCO<sub>3</sub>) or Sodium bicarbonate (NaHCO<sub>3</sub>)
- Methanol
- Water
- Hydrochloric acid (HCl)

- Tert-butyl acetate or Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Petroleum ether or Hexane

#### Procedure:

- **Reaction Setup:** Dissolve L-threonine in an aqueous solution of potassium bicarbonate or sodium bicarbonate with stirring.<sup>[7][8]</sup>
- **Boc Protection:** To the stirred solution, add di-tert-butyl dicarbonate in portions over several hours at room temperature.<sup>[7][8]</sup> The reaction is typically stirred for an extended period (e.g., overnight or for a few days) to ensure completion.<sup>[7]</sup>
- **Work-up:** After the reaction is complete, adjust the pH of the mixture to approximately 3 with a dilute solution of hydrochloric acid.<sup>[8]</sup> This will protonate the carboxylic acid.
- **Extraction:** Extract the product from the aqueous solution using an organic solvent such as tert-butyl acetate or ethyl acetate.<sup>[8]</sup> Repeat the extraction multiple times to maximize yield.
- **Drying and Evaporation:** Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.<sup>[8]</sup> Filter off the drying agent and remove the solvent under reduced pressure.
- **Crystallization:** The resulting crude product can be crystallized by adding a non-polar solvent like petroleum ether or hexane and stirring.<sup>[8]</sup>
- **Isolation and Drying:** Collect the crystalline product by filtration and dry it under vacuum to obtain pure **Boc-Thr-OH**.<sup>[8]</sup>

## Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for **Boc-Thr-OH** was not found in the search results, the general features can be predicted.

- <sup>1</sup>H NMR: Expected signals would include a doublet for the methyl group protons of the threonine side chain, multiplets for the α- and β-protons, a broad singlet for the amine proton,

and a large singlet for the nine equivalent protons of the Boc group.

- $^{13}\text{C}$  NMR: Expected signals would include carbons of the methyl,  $\alpha$ -carbon,  $\beta$ -carbon, the carboxylic acid carbonyl, the urethane carbonyl of the Boc group, and the quaternary and methyl carbons of the Boc group. Studies on similar N-Boc protected amino acids show that the chemical shifts of the carbonyl carbons can be influenced by solvent polarity and intramolecular hydrogen bonding.[9]

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of Boc-protected amino acids.[10] The increased hydrophobicity due to the Boc group allows for good retention and separation on C18 columns. [10]

General HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$  particle size).[11]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[11]
- Mobile Phase B: 0.1% TFA in acetonitrile.[11]
- Gradient: A linear gradient, for instance, from 5% to 65% Mobile Phase B over 30 minutes, can be a suitable starting point.[11]
- Flow Rate: 1.0 mL/min.[11]
- Detection: UV absorbance at 210 nm or 214 nm.[10][11]

## Mandatory Visualizations

### Synthesis and Purification Workflow for Boc-Thr-OH

The following diagram illustrates the logical workflow for the synthesis and purification of **Boc-Thr-OH**.



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Caption: Workflow for the synthesis and purification of **Boc-Thr-OH**.

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